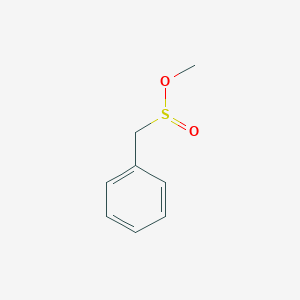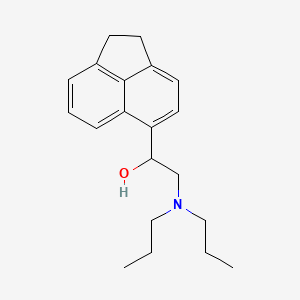
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group attached to an amine group. This particular compound features a complex aromatic structure, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Acenaphthylene Derivative: Starting with acenaphthene, a series of reactions such as halogenation and subsequent substitution can introduce the desired functional groups.
Ethanolamine Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium amide (NaNH₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acenaphthene derivatives with aldehyde or carboxylic acid groups.
科学研究应用
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways involving ethanolamines.
Medicine: Possible applications in drug development, particularly if the compound exhibits pharmacological activity.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action for 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)ethanol
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)ethanol
Uniqueness
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol may exhibit unique properties due to the presence of the dipropylamino group, which can influence its chemical reactivity, solubility, and biological activity compared to its dimethyl and diethyl counterparts.
属性
CAS 编号 |
69727-18-0 |
|---|---|
分子式 |
C20H27NO |
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C20H27NO/c1-3-12-21(13-4-2)14-19(22)17-11-10-16-9-8-15-6-5-7-18(17)20(15)16/h5-7,10-11,19,22H,3-4,8-9,12-14H2,1-2H3 |
InChI 键 |
IYBOZZUIHABJFI-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CC(C1=CC=C2CCC3=C2C1=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


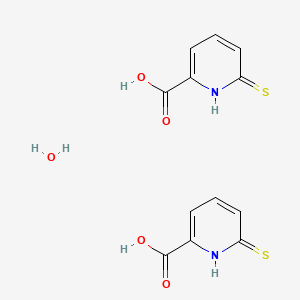
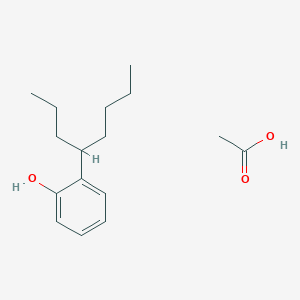
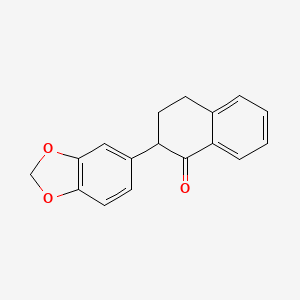


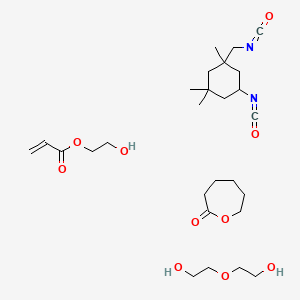
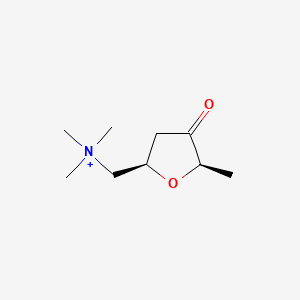
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)

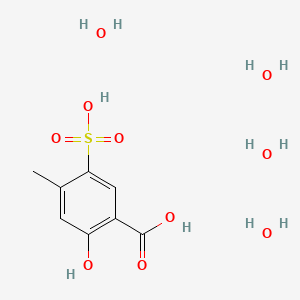
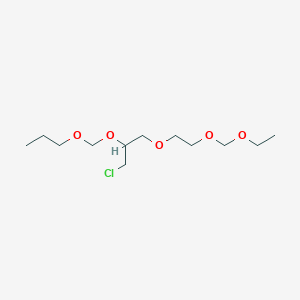
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

